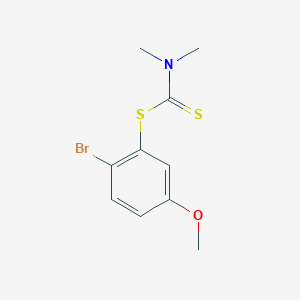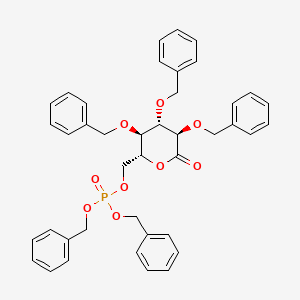
Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate is a complex organic compound that features a tetrahydropyran ring with multiple benzyloxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate typically involves multiple steps. One common approach is the protection of hydroxyl groups followed by phosphorylation. The reaction conditions often include the use of protecting groups such as benzyl groups to prevent unwanted reactions at specific sites .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy protecting groups.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the benzyloxy groups would yield benzaldehyde or benzoic acid derivatives, while reduction would yield the deprotected tetrahydropyran derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phosphate esters. Its structure makes it a useful probe for investigating biochemical processes.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the phosphate group suggests possible applications in drug design, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings that benefit from its structural features.
Mécanisme D'action
The mechanism of action of Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate involves its interaction with molecular targets through its phosphate group. This group can form strong interactions with enzymes or receptors, influencing their activity. The benzyloxy groups may also play a role in stabilizing the compound’s interactions with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl 6-O-benzyl-1-thio-β-D-galactoside: This compound shares the benzyloxy protecting groups and is used in carbohydrate synthesis.
Phenyl 6-O-benzyl-1-thio-α-D-mannoside: Similar in structure, this compound is also used in the synthesis of complex carbohydrates.
Uniqueness
Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate is unique due to its combination of a tetrahydropyran ring with multiple benzyloxy groups and a phosphate ester. This combination provides a versatile platform for chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C41H41O9P |
|---|---|
Poids moléculaire |
708.7 g/mol |
Nom IUPAC |
dibenzyl [(2R,3R,4S,5R)-6-oxo-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C41H41O9P/c42-41-40(46-28-34-20-10-3-11-21-34)39(45-27-33-18-8-2-9-19-33)38(44-26-32-16-6-1-7-17-32)37(50-41)31-49-51(43,47-29-35-22-12-4-13-23-35)48-30-36-24-14-5-15-25-36/h1-25,37-40H,26-31H2/t37-,38-,39+,40-/m1/s1 |
Clé InChI |
DEELTHOQFSNAIO-OPGJLUCNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CO[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)COC2C(OC(=O)C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
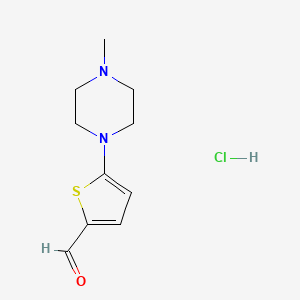



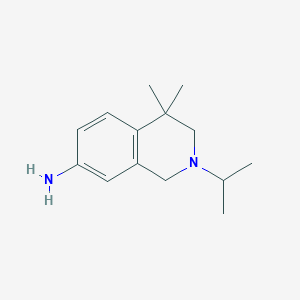

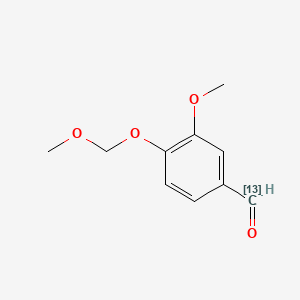

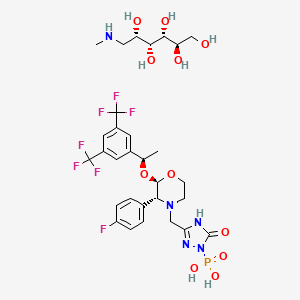
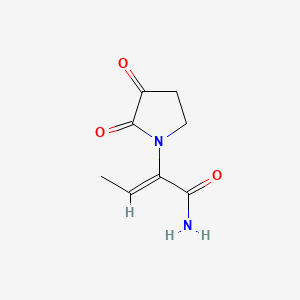
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
